molecular formula C15H20F3N3NaO3S B12403954 Fuzapladib (sodium)

Fuzapladib (sodium)

カタログ番号: B12403954
分子量: 402.4 g/mol
InChIキー: NRRNIBATADCYRE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fuzapladib (sodium) is a compound known for its potent inhibitory effects on phospholipase A2 and leukocyte function-associated antigen-1 (LFA-1). It has been primarily developed as a therapeutic agent for acute pancreatitis in dogs. The compound is recognized for its ability to reduce inflammation and prevent the exacerbation of pancreatitis by blocking the activation of adhesion molecules on inflammatory cells .

準備方法

Synthetic Routes and Reaction Conditions

Fuzapladib sodium is synthesized through a series of chemical reactions involving the introduction of functional groups to a pyridine ring. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of fuzapladib sodium involves scaling up the synthetic route described above. The process is optimized to ensure high yield and purity of the final product. Key steps include:

化学反応の分析

Types of Reactions

Fuzapladib sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving fuzapladib sodium include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and alkylating agents

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of fuzapladib sodium, as well as substituted compounds with various functional groups .

科学的研究の応用

Fuzapladib sodium has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of phospholipase A2 inhibition.

    Biology: Investigated for its effects on leukocyte function and inflammation.

    Medicine: Developed as a therapeutic agent for acute pancreatitis in dogs and potentially other inflammatory conditions.

    Industry: Used in the development of anti-inflammatory drugs and formulations .

作用機序

Fuzapladib sodium exerts its effects by inhibiting the activation of leukocyte function-associated antigen-1 (LFA-1). This inhibition prevents the adhesion and migration of inflammatory cells to sites of tissue injury and inflammation. The compound also blocks the activity of phospholipase A2, reducing the production of pro-inflammatory mediators .

類似化合物との比較

Fuzapladib sodium is unique in its dual inhibitory action on phospholipase A2 and LFA-1. Similar compounds include:

Fuzapladib sodium stands out due to its specific mechanism of action and its effectiveness in treating acute pancreatitis in dogs .

特性

分子式

C15H20F3N3NaO3S

分子量

402.4 g/mol

InChI

InChI=1S/C15H20F3N3O3S.Na/c1-2-25(23,24)21-13-12(8-11(9-19-13)15(16,17)18)20-14(22)10-6-4-3-5-7-10;/h8-10H,2-7H2,1H3,(H,19,21)(H,20,22);

InChIキー

NRRNIBATADCYRE-UHFFFAOYSA-N

正規SMILES

CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2.[Na]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。